molecular formula C12H22O3 B13841421 (E)-Ethyl 4-Hydroxydec-7-enoate

(E)-Ethyl 4-Hydroxydec-7-enoate

Cat. No.: B13841421
M. Wt: 214.30 g/mol
InChI Key: ZKIONLHALVDBRU-AATRIKPKSA-N
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Description

(E)-Ethyl 4-Hydroxydec-7-enoate is an organic compound with the molecular formula C12H22O3. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 4-Hydroxydec-7-enoate typically involves the esterification of 4-hydroxydec-7-enoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 4-Hydroxydec-7-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of 4-oxodec-7-enoate.

    Reduction: Formation of 4-hydroxydec-7-enol.

    Substitution: Formation of 4-chlorodec-7-enoate.

Scientific Research Applications

(E)-Ethyl 4-Hydroxydec-7-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including (Z)-γ-Jasmolactone, which is a flavoring agent.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances and flavoring agents due to its fruity and sweet aroma.

Mechanism of Action

The mechanism of action of (E)-Ethyl 4-Hydroxydec-7-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    (Z)-γ-Jasmolactone: A compound with a similar structure used as a flavoring agent.

    Ethyl 4-hydroxybutanoate: Another ester with a hydroxyl group, used in organic synthesis.

Uniqueness

(E)-Ethyl 4-Hydroxydec-7-enoate is unique due to its specific structure, which combines a hydroxyl group and an ester group in a dec-7-enoate framework. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.

Properties

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl (E)-4-hydroxydec-7-enoate

InChI

InChI=1S/C12H22O3/c1-3-5-6-7-8-11(13)9-10-12(14)15-4-2/h5-6,11,13H,3-4,7-10H2,1-2H3/b6-5+

InChI Key

ZKIONLHALVDBRU-AATRIKPKSA-N

Isomeric SMILES

CC/C=C/CCC(CCC(=O)OCC)O

Canonical SMILES

CCC=CCCC(CCC(=O)OCC)O

Origin of Product

United States

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